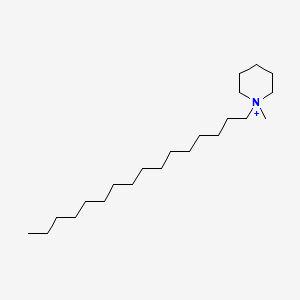

Hexadecyl-N-methylpiperidinium

Description

Structure

3D Structure

Properties

CAS No. |

71595-57-8 |

|---|---|

Molecular Formula |

C22H46N+ |

Molecular Weight |

324.6 g/mol |

IUPAC Name |

1-hexadecyl-1-methylpiperidin-1-ium |

InChI |

InChI=1S/C22H46N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(2)21-18-16-19-22-23/h3-22H2,1-2H3/q+1 |

InChI Key |

BXVVYPVVDLGLPF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+]1(CCCCC1)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1(CCCCC1)C |

Synonyms |

hexadecyl-N-methylpiperidinium HMP bromide |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry

Regioselective Synthesis of the Piperidinium (B107235) Moiety

The foundational structure of Hexadecyl-N-methylpiperidinium is the piperidinium cation. The synthesis of this moiety typically begins with piperidine (B6355638) or its derivatives. The quaternization of the nitrogen atom is the defining step in forming the piperidinium salt. While the primary focus is on N-alkylation, regioselectivity becomes crucial when substituted piperidine rings are desired as precursors.

The direct synthesis of the piperidinium core often involves a one-pot multicomponent reaction. For instance, piperidinium salts can be prepared through the reaction of an aldehyde, a compound with an active methylene (B1212753) group, and piperidine itself, often in a protic solvent like ethanol (B145695) or even water. nih.govresearchgate.netresearchgate.net These methods highlight the role of piperidine as both a reactant and a base catalyst in the formation of complex piperidinium salts. researchgate.net

For more complex structures, the synthesis may involve the alkylation of lithiated N-methylpiperidines. The reaction of 2-lithio-N-methylpiperidine, generated via transmetalation from the corresponding stannane, with various electrophiles allows for substitution at the C2 position of the piperidine ring. acs.orgacs.org This approach offers a pathway to C-substituted piperidines which can then be N-alkylated to form more complex quaternary ammonium (B1175870) salts.

Alkylation Strategies for N-Methyl and Hexadecyl Chains

The introduction of the methyl and the long hexadecyl alkyl chains onto the piperidine nitrogen is accomplished through a quaternization reaction, a type of SN2 nucleophilic substitution. nih.govacs.org This reaction, historically known as the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.orgrsc.org

The most common and straightforward strategy for synthesizing this compound bromide is the reaction of N-methylpiperidine with 1-bromohexadecane (B154569) (also known as cetyl bromide). nih.govacs.org N-methylpiperidine, a readily available tertiary amine, acts as the nucleophile, attacking the electrophilic carbon of the 1-bromohexadecane. The precursor, 1-bromohexadecane, can be synthesized from hexadecanol.

The reaction sequence is as follows:

Step 1 (Precursor Synthesis): N-methylpiperidine is a commercially available starting material. chemicalbook.com 1-Bromohexadecane is also commercially available or can be synthesized from 1-hexadecanol.

Step 2 (Quaternization): N-methylpiperidine is reacted with 1-bromohexadecane to yield the final product, this compound bromide. nih.govacs.org

An alternative, though less common, pathway would involve the initial synthesis of N-hexadecylpiperidine by reacting piperidine with 1-bromohexadecane, followed by quaternization with a methylating agent like methyl iodide or dimethyl sulfate. google.com The stereochemistry of N-alkylation on piperidine rings can be influenced by the nature of the alkylating agent, with N-methylation often showing a preference for axial attack. cdnsciencepub.com For long-chain alkylating agents, steric hindrance plays a more significant role in determining the reaction pathway. acs.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing the synthesis of long-chain piperidinium salts like this compound focuses on maximizing yield and purity while minimizing reaction time and by-product formation. Key parameters that are manipulated include the choice of solvent, reaction temperature, and molar ratio of reactants.

Solvent Effects: Polar solvents are known to accelerate SN2 reactions by stabilizing the polar transition state. nih.govacs.orgnih.gov Acetone and acetonitrile (B52724) are frequently employed solvents for the quaternization of N-methylpiperidine, as they effectively dissolve the reactants and allow the often solid quaternary ammonium salt product to precipitate upon formation, facilitating its isolation. nih.govacs.orgcdnsciencepub.com Other solvents such as N-methylpyrrolidone (NMP) have also been used, particularly in polymer functionalization. rsc.org Solvent-free, or neat, reaction conditions are also reported, which can enhance reaction efficiency and reduce environmental impact and purification costs by eliminating the need for solvent handling and removal. researchgate.netgoogle.com

Temperature and Reaction Time: The reaction temperature is a critical factor. While some quaternizations proceed at room temperature over several days, elevated temperatures are commonly used to increase the reaction rate. cdnsciencepub.com For the synthesis of similar long-chain quaternary ammonium salts, temperatures ranging from 80°C to 110°C are typical, with reaction times spanning from a few hours to 24 hours or more. rsc.orgresearchgate.netrsc.org For example, the synthesis of hexadecyl methyl dihydroxyethyl ammonium bromide, a structurally related compound, was optimized at 110°C for 110 minutes under solvent-free conditions. researchgate.netgoogle.com

Yields: Under optimized conditions, the synthesis of 1-alkyl-1-methylpiperidinium salts is generally very efficient. Academic literature reports high yields, often exceeding 90%, for the quaternization step. nih.govrsc.orgrsc.org

| Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Methylpiperidine (B42303), Alkyl Bromides (C8-C16) | Acetone | Not specified (reflux) | Not specified | >90 | nih.gov |

| N-methylpiperidines, α-Bromoacetophenone | Acetonitrile | Room Temp. | 1 week | 89-99 | cdnsciencepub.com |

| 1-Bromohexadecane, N-Methyl diethanol amine | None (Solvent-free) | 110 | 110 min | High | researchgate.netgoogle.com |

| Propargyl bromide, 1-methylpiperidine | Toluene (B28343) | Room Temp. | 48 h | 95 | rsc.org |

| Bromoalkylated PPO, 1-methylpiperidine | NMP | 85 | 7 days | Full conversion | rsc.org |

Purification Techniques and Purity Assessment for Research Applications

The purification of this compound salts is critical for their application in research, where high purity is paramount. As these compounds are ionic salts, they are typically crystalline solids and are insoluble in non-polar organic solvents. This property is exploited in their purification.

Purification Techniques:

Precipitation and Washing: A common method involves precipitating the quaternary ammonium salt from the reaction mixture. nih.gov After the reaction in a solvent like acetonitrile or acetone, the product often crystallizes or precipitates out of the solution. nih.govacs.org The crude product is then collected by filtration and washed with a non-polar solvent, such as cold ethyl acetate (B1210297) or diethyl ether, to remove unreacted starting materials and non-ionic by-products. nih.govacs.orgcdnsciencepub.comrsc.org

Recrystallization: For higher purity, recrystallization is employed. This involves dissolving the crude product in a suitable solvent or solvent mixture (e.g., ethanol-water mixture) at an elevated temperature and allowing it to cool, whereupon the purified product crystallizes. google.com

Solvent Extraction: In some procedures, the product is isolated from the reaction mixture by adding a low-polarity solvent like hexane, which causes the polar salt to precipitate. nih.gov

Purity Assessment: A combination of analytical techniques is used to confirm the structure and assess the purity of the synthesized compound.

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure by identifying the different proton and carbon environments in the molecule. researchgate.netrsc.orgontosight.ai Mass spectrometry (MS) confirms the molecular weight of the cation. researchgate.net

Titration: A direct two-phase titration method is a highly effective technique for determining the purity (surfactant content) of long-chain quaternary ammonium salts. nih.govacs.orgrsc.org

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which is then compared to the theoretical values calculated from the molecular formula to validate the compound's identity and purity. rsc.org

Water Content: The Karl-Fischer titration method is specifically used to determine the water content in the final product, which is an important parameter for ionic liquids. rsc.org

Derivatization Pathways and Functionalization of the this compound Scaffold

Once synthesized, the this compound scaffold can be further modified to tune its properties for specific applications. These modifications can target the anion, the piperidinium ring, or the alkyl chains.

Anion Exchange (Metathesis): A primary derivatization pathway for quaternary ammonium salts is anion exchange. The initial product, typically a bromide or chloride salt, can be converted to other salts with different anions (e.g., tetrafluoroborate, bis(trifluoromethylsulfonyl)imide, or carboxylates). nih.govacs.orgrsc.orgrsc.org This is a key strategy in the synthesis of ionic liquids, as the nature of the anion significantly influences properties like melting point, viscosity, and solubility. The process usually involves reacting the piperidinium bromide with a salt of the desired anion (e.g., a sodium or potassium salt) in a suitable solvent. The exchange is often driven by the precipitation of the inorganic byproduct (e.g., NaBr). nih.govacs.org

Functionalization of the Piperidine Ring: While direct functionalization of the quaternized ring is difficult, the scaffold can be built from an already functionalized piperidine. As discussed in section 2.1, methods exist to introduce substituents onto the carbon framework of the piperidine ring prior to the final quaternization step. acs.orgacs.org This allows for the incorporation of functional groups like hydroxyls, carboxyls, or other alkyl/aryl groups, leading to a wide range of tailored molecules.

Functionalization of the Alkyl Chains: It is possible to start with precursors that contain functional groups on the alkyl chain. For example, using a functionalized alkyl halide in the quaternization step can introduce functionalities. Research on functionalized polymers often involves creating piperidinium cations with reactive groups on the side chains, such as alkynes for "click" chemistry, which can then be used to graft the cation onto a polymer backbone. rsc.org This demonstrates a pathway for creating more complex architectures based on the piperidinium scaffold. For instance, piperidinium-functionalized polymers have been synthesized for applications such as anion exchange membranes. rsc.orgrsc.org

Supramolecular Organization and Self Assembly Phenomena

Micellar Systems: Formation, Critical Micelle Concentration (CMC) Determination, and Structural Characterization

Above a specific concentration known as the critical micelle concentration (CMC), Hexadecyl-N-methylpiperidinium monomers spontaneously aggregate to form micelles. nih.gov In these structures, the hydrophobic tails are sequestered in the core, away from the aqueous solvent, while the charged piperidinium (B107235) headgroups form a hydrophilic corona at the micelle-water interface. plos.org

The architecture of micellar systems formed by this compound bromide (C16MDB) is profoundly influenced by the nature of the solvent and the presence of counterions. In simple aqueous solutions, spherical micelles are typically formed. However, the addition of specific counterions, particularly anionic surfactants, can induce a transition from spherical to elongated, worm-like micelles. plos.org

One significant example is the co-assembly of C16MDB with the anionic surfactant sodium laurate (SL). In these mixed systems, the strong electrostatic interactions between the cationic piperidinium headgroup and the anionic laurate headgroup lead to charge neutralization and a reduction in the effective headgroup area. plos.org This change in the surfactant packing parameter favors the formation of cylindrical aggregates, which can grow and entangle to form a viscoelastic network of worm-like micelles. plos.orgplos.org The viscoelastic properties of these solutions are highly dependent on the concentration of the added anionic surfactant. As the concentration of sodium laurate increases in a 70 mM C16MDB solution, the zero-shear viscosity increases dramatically, peaking at a specific molar ratio before decreasing, which corresponds to the growth and subsequent structural changes of the worm-like micelles. plos.org Cryogenic transmission electron microscopy (cryo-TEM) has been used to directly visualize these entangled worm-like micellar networks. plos.orgplos.org

The formation of micelles is a thermodynamically driven process. For related N-alkyl-N-methylpyrrolidinium bromide surfactants, studies have shown that micellization is typically entropy-driven at lower temperatures and becomes enthalpy-driven at higher temperatures.

The kinetics of micellar systems, particularly the "living" nature of worm-like micelles, are of significant interest. These micelles are in a constant state of breaking and reforming, which imparts unique rheological properties to the solution. plos.org The viscoelastic behavior of C16MDB-based worm-like micelle solutions can often be described by a Maxwell model, which characterizes systems with a single stress relaxation time. plos.orgplos.org The rheological properties, such as zero-shear viscosity and relaxation time, are strongly dependent on factors like temperature and counterion concentration, which affect the kinetic lifetimes and contour lengths of the micelles. plos.orgresearchgate.net For instance, in a mixed system of 70 mM C16MDB and 35 mM sodium laurate, a rigid network structure is formed, indicating long kinetic lifetimes of the worm-like micelles. plos.org

| SL Concentration (mM) | Zero-Shear Viscosity (η₀) (Pa·s) | Relaxation Time (τR) (s) |

|---|---|---|

| 25 | 0.08 | 0.01 |

| 30 | 21.22 | 1.03 |

| 35 | 125.89 | 2.88 |

| 40 | 45.31 | 1.15 |

| 50 | 1.58 | 0.08 |

Influence of Solvent and Counterion on Micellar Architectures

Vesicular and Liposomal Formations: Morphological Characterization and Stability Studies

While micelles are common, amphiphiles can also form bilayer structures known as vesicles or, when composed of phospholipids (B1166683), liposomes. Research on a close structural analog, octadecyl-1,1-dimethyl-piperidino-4-yl-phosphate (OPP), provides insight into the formation of vesicular systems involving a piperidine-based headgroup. sci-hub.se

Studies on this cancerostatic alkylphospholipid have shown that its stable incorporation into liposomal bilayers is highly dependent on the formulation, particularly the cholesterol content. sci-hub.se Cholesterol is a critical component for the stability of liposomes, as it modulates the packing of the lipid chains. For liposomes containing the piperidine-derivative OPP, a decrease in cholesterol content leads to an increase in the amount of non-liposome-associated, micellar OPP. For example, when cholesterol was present in equimolar amounts to the piperidine (B6355638) lipid, about 10% of the OPP existed in a non-liposomal, micellar form. This fraction increased to approximately 30% when the molar ratio of OPP to cholesterol was 2:1. sci-hub.se

The stability of these liposomes, defined by their ability to retain their structure and contents, is therefore linked to the composition. Formulations with a higher proportion of non-liposomal, micellar lipids exhibit different behaviors, such as an increased tendency for lipid transfer into target membranes, which in turn affects their biological activity. sci-hub.se

Liquid Crystalline Phases: Lyotropic Behavior and Phase Transition Studies

At higher concentrations, this compound and its analogs can form lyotropic liquid crystalline (LC) phases, which are ordered states with properties intermediate between those of a liquid and a solid. While direct studies on the lyotropic behavior of this compound bromide are limited, extensive research on the structurally similar N-hexadecyl-N-methylpyrrolidinium bromide (C16MPB) offers significant insights. nih.govrsc.org

In aqueous systems, C16MPB exhibits rich lyotropic behavior. As the concentration of the surfactant increases, it transitions from an isotropic solution to various LC phases. nih.gov Polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS) have been used to identify these phases. Typically, a hexagonal phase (H₁), consisting of hexagonally packed cylindrical micelles, is observed at intermediate concentrations. At even higher concentrations, a more complex cubic phase (V₂) may form. nih.gov In ternary systems of C16MPB, water, and a co-solvent like 1-decanol, lamellar (Lα) and hexagonal (H₁) phases are readily formed. rsc.org The thermal stability of these LC phases can be influenced by the solvent; for instance, the LC phases of C16MPB formed in the ionic liquid ethylammonium (B1618946) nitrate (B79036) show higher thermal stability than those formed in water. nih.gov

Self-Assembly on Solid-Liquid and Air-Liquid Interfaces: Monolayer and Multilayer Formation

The amphiphilic nature of this compound drives it to accumulate at interfaces, such as the air-water or a solid-liquid interface, to form organized, one-molecule-thick layers known as monolayers. nanoscience.com Research on the closely related compound 3-hexadecyl pyrrole (B145914) (3HDP) using the Langmuir-Blodgett technique demonstrates the formation of stable and well-ordered monolayer films at the air-water interface. dtic.mil

In these monolayers, the amphiphilic molecules orient themselves with their polar headgroups (the pyrrole ring) in contact with the aqueous subphase and their hydrophobic hexadecyl chains directed towards the air. dtic.mil The stability and packing of these films can be studied by measuring the surface pressure as a function of the area available to each molecule, generating a pressure-area isotherm. For 3HDP, the isotherm shows that the molecules pack optimally into a vertical orientation, characteristic of an ideal Langmuir film. These organized monolayers can then be transferred onto solid substrates to create highly ordered multilayer structures, known as Langmuir-Blodgett films. dtic.mil

Co-Assembly with Other Amphiphilic and Polymeric Species

The co-assembly can be highly sensitive to external stimuli. For example, mixing C16MDB with trans-o-coumaric acid results in pH-switchable molecular self-assemblies. At different pH values, the ionization state of the coumaric acid changes, altering its interaction with C16MDB and causing a reversible transition between spherical and worm-like micelles. scispace.com

Interactions with Biomolecular and Cellular Systems Mechanistic Insights

Mechanisms of Interaction with Phospholipid Bilayers and Model Membranes

The primary interface for Hexadecyl-N-methylpiperidinium with a cell is the plasma membrane. Its amphiphilic nature drives its insertion into and perturbation of the phospholipid bilayer, which is fundamental to its biological effects.

This compound, as a cationic surfactant, can significantly alter the integrity of lipid membranes. tuwien.at The primary mechanism involves the insertion of its C16 nonpolar hydrocarbon tail into the hydrophobic core of the phospholipid bilayer. This intercalation disrupts the ordered packing of the lipid acyl chains. Concurrently, the positively charged N-methylpiperidinium headgroup interacts with the negatively charged phosphate (B84403) groups on the lipid headgroups at the membrane-water interface.

This dual interaction can lead to several perturbation effects:

Increased Permeability: The disruption of the lipid packing can create transient pores or defects in the membrane, increasing its permeability to ions and small molecules that would otherwise not cross it. scispace.com Studies involving similar permeation enhancers (PEs) show that their incorporation into a membrane can induce leakiness in a concentration-dependent manner. diva-portal.org

Membrane Destabilization: At concentrations above its critical micelle concentration (CMC), this compound can solubilize the membrane by forming mixed micelles with the phospholipids (B1166683), leading to a complete loss of bilayer integrity. Research on the related compound N-hexadecyl-N-methylpyrrolidinium bromide shows it forms various aggregates in solution, a behavior typical of surfactants that can disrupt membranes. researchgate.net

The interaction of this compound with lipid bilayers directly influences the physical properties of the membrane, such as its fluidity and phase state. scispace.com Research indicates that the compound can alter membrane fluidity. tuwien.atresearchgate.net The insertion of the bulky hexadecyl chain between the phospholipid acyl chains disrupts their tight packing, which can increase the rotational and lateral diffusion of the lipid molecules, thereby increasing membrane fluidity. The interplay between a compound and membrane fluidity can be complex, depending on the initial phase of the membrane and the concentration of the compound. rsc.org

Studies on the closely related surfactant, N-hexadecyl-N-methylpyrrolidinium bromide (C16MPB), in aqueous solutions provide insight into the potential phase behavior. With increasing concentration, these types of surfactants can induce the formation of different lyotropic liquid crystalline phases, such as hexagonal and cubic phases. nih.gov This indicates a profound influence on the collective organization of lipids, shifting them from a bilayer arrangement to other complex structures.

Table 1: Phase Behavior of N-hexadecyl-N-methylpyrrolidinium bromide (C16MPB) in Water

| C16MPB Concentration | Observed Phase |

| Increasing | Isotropic Solution |

| ↑ | Hexagonal (H₁) |

| ↑ | Cubic (V₂) |

| Data inferred from studies on the closely related N-hexadecyl-N-methylpyrrolidinium bromide, which is expected to have similar phase behavior. nih.gov |

Membrane Permeation and Perturbation Mechanisms (Excluding Clinical Outcomes)

Binding and Interaction with Proteins and Nucleic Acids

Beyond its effects on lipid membranes, this compound can also interact directly with other biomacromolecules like proteins and nucleic acids, leading to structural changes and modulation of their function.

A notable example of this compound's interaction with proteins is its selective inhibition of amyloid-β (Aβ) peptide fibril formation. nih.gov This interaction is not based on simple micellar solubilization, as it occurs at concentrations nearly an order of magnitude below its critical micelle concentration. nih.gov Research suggests the existence of a specific binding surface on the Aβ peptide for amphipathic molecules like this compound. nih.gov When the compound occupies this site, it prevents the conformational transition of the Aβ peptide into the β-sheet structure that is necessary for its assembly into amyloid fibrils. researchgate.netnih.gov The inhibition is stoichiometric, requiring approximately one molecule of the compound per molecule of Aβ peptide for effective inhibition at pH 5.8. nih.gov

While specific studies on the interaction of this compound with nucleic acids are limited, the general principles of surfactant-polyelectrolyte interactions suggest that its cationic headgroup would electrostatically interact with the negatively charged phosphate backbone of DNA and RNA. researchgate.net Such interactions can lead to the condensation of nucleic acids and alter their conformation. mdpi.comnih.gov

Table 2: Inhibition of Amyloid-β (Aβ) Aggregation by this compound (HMP) Bromide

| Parameter | Value/Observation |

| Target Peptide | Alzheimer's disease amyloid-β (Aβ) peptide |

| IC₅₀ | ~10 µM (for inhibiting Aβ aggregation at pH 5.8) |

| Mechanism | Not via micellar solubilization |

| Stoichiometry | Requires ~1:1 ratio with Aβ for effective inhibition |

| Specificity | Does not inhibit fibril formation by other amyloidogenic polypeptides |

| Data from in vitro studies. nih.gov |

This compound can modulate enzyme activity through several potential mechanisms. One study noted its use in research that measured antioxidant enzyme activity in the brain, although the direct mechanistic effect on the enzymes was not the primary focus. tuwien.at

Based on its known interactions, two primary mechanisms can be proposed:

Direct Binding and Allosteric Modulation: Similar to its binding to the Aβ peptide, this compound could bind to specific sites on an enzyme. nih.gov If this binding occurs at an allosteric site—a location other than the active site—it could induce a conformational change that alters the shape of the active site, thereby enhancing or inhibiting the enzyme's catalytic activity. rsc.org

Alteration of the Membrane Microenvironment: For membrane-bound enzymes, activity is often highly dependent on the physical state of the surrounding lipid bilayer. rsc.org By altering membrane fluidity and phase behavior, this compound can change the enzyme's conformational flexibility or its interaction with necessary lipid cofactors, thus indirectly modulating its activity.

Structural Changes Induced in Biomacromolecules

Modulation of Cell Membrane Permeability for Research Tool Development

The ability of this compound to perturb and increase the permeability of cell membranes makes it a candidate for use as a research tool. tuwien.atscispace.com Surfactants are widely used in cell biology to permeabilize cell membranes to facilitate the entry of molecules that are normally impermeant. jeeng.net

Potential research applications include:

Delivery of Fluorescent Dyes: It could be used to deliver fluorescent probes, such as calcium indicators or voltage-sensitive dyes, into the cytoplasm to study cellular signaling processes.

Introduction of Drugs or Small Molecules: In preclinical research, it could be used to get candidate drugs or small molecule inhibitors into cells to study their intracellular targets and mechanisms of action.

Facilitating Nucleic Acid Transfection: By transiently permeabilizing the membrane, it could potentially aid in the delivery of plasmid DNA or siRNA into cells, although this application would require careful optimization to avoid cytotoxicity.

One study noted the use of this compound bromide in a mixture with β-cyclodextrin, a compound often used to enhance solubility and delivery, in research where the probe DCFH-DA was noted to be freely permeable to cells. tuwien.at This context suggests its utility in systems designed to probe intracellular environments. The development of quantitative methods to measure diffusive permeability is crucial for standardizing the use of such electroporation and permeabilizing agents in research. nih.gov

Selective Interactions with Microbial Cell Envelopes (Excluding Antimicrobial Efficacy/Safety)

The interaction of this compound with microbial cell envelopes is a complex process governed by physicochemical forces. As a cationic surfactant, its primary mode of interaction involves its positively charged headgroup and hydrophobic alkyl chain with the components of the microbial cell membrane. Mechanistic insights into these interactions have been elucidated through studies on model membrane systems, which mimic the lipid composition of microbial cells.

Research has focused on understanding how this compound partitions into and perturbs the lipid bilayer, leading to changes in membrane structure and properties. These studies are crucial for understanding the initial events that occur at the microbial surface, distinct from the ultimate biological consequences.

A significant body of research into the interaction of 1-alkyl-1-methylpiperidinium bromides, including the hexadecyl derivative ([MePipC16][Br]), with model membranes has been conducted using the Langmuir monolayer technique. nih.gov This method allows for the investigation of the compound's effect on lipid packing and monolayer stability at the air-water interface, providing valuable insights into its interaction with the outer leaflet of a cell membrane. nih.govredalyc.org

Studies using model membranes composed of lipids representative of fungal plasma membranes (containing ergosterol) have shown that 1-alkyl-1-methylpiperidinium bromides can significantly interact with and destabilize these structures. nih.gov The nature and extent of this interaction are dependent on the concentration of the compound and the length of its alkyl chain. nih.gov

The primary interaction is driven by the electrostatic attraction between the cationic headgroup of this compound and the negatively charged components of microbial membranes, such as phosphatidylglycerol (PG) in bacteria or the phosphate groups of phospholipids in general. semanticscholar.orgmdpi.com Following this initial electrostatic binding, the long hexadecyl tail can insert into the hydrophobic core of the lipid bilayer. sav.sk This insertion can lead to a disruption of the ordered packing of the lipid acyl chains, a process often referred to as membrane fluidization. nih.govnih.gov

Differential scanning calorimetry (DSC) is a powerful technique to study the effect of molecules on the thermotropic phase behavior of lipid bilayers. ucm.esspringernature.comnih.gov For cationic surfactants, an interaction with model lipid membranes typically results in a broadening and shifting of the main phase transition temperature of the lipids, indicating a fluidization or disordering of the membrane. semanticscholar.orgnih.gov While specific DSC data for this compound is not extensively detailed in the provided results, the general principles of surfactant-membrane interactions suggest that it would induce similar changes.

The interaction with the outer membrane of Gram-negative bacteria presents an additional layer of complexity due to the presence of lipopolysaccharide (LPS). nih.gov The highly negatively charged nature of LPS would strongly attract the cationic headgroup of this compound. nih.gov The subsequent interaction could potentially disrupt the integrity of this outer leaflet.

Detailed findings from Langmuir monolayer studies on 1-alkyl-1-methylpiperidinium bromides provide quantitative data on their membrane interactions. For instance, the presence of these compounds in the subphase during the compression of a lipid monolayer can lead to an expansion of the monolayer, indicating the incorporation of the surfactant molecules between the lipid molecules. nih.gov The extent of this expansion is a measure of the affinity of the compound for the model membrane. nih.gov

Furthermore, the compressibility of the monolayer can be altered, reflecting changes in the membrane's physical state. An increase in compressibility suggests a more fluid and less stable membrane, while a decrease might indicate a condensing effect at certain surface pressures. nih.gov

The following table summarizes the findings from a study on the interaction of 1-alkyl-1-methylpiperidinium bromides with a model fungal plasma membrane monolayer.

| Parameter | Observation | Interpretation |

| Monolayer Expansion | The presence of 1-alkyl-1-methylpiperidinium bromides in the subphase caused a significant expansion of the model fungal membrane monolayer, with the effect being dependent on the alkyl chain length and concentration. | This indicates the insertion of the surfactant molecules into the lipid monolayer, disrupting the lipid packing. |

| Monolayer Compressibility | The compressibility of the model membrane was altered in the presence of the piperidinium (B107235) compounds, suggesting a change in the fluidity of the monolayer. | The interaction leads to a less ordered and more fluid membrane state. |

| Monolayer Topography (AFM) | Atomic force microscopy of the deposited monolayers revealed changes in the surface morphology, indicating a disruption of the lipid domain structures. | The compound disrupts the organization of lipids within the membrane. |

This table is based on the findings reported in the study by Dopierała et al. (2022) on 1-alkyl-1-methylpiperidinium bromides and model membranes. nih.gov

Catalytic Applications in Organic Synthesis and Reaction Engineering

Phase Transfer Catalysis (PTC) with Hexadecyl-N-methylpiperidinium Salts

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. wiley-vch.de this compound salts, as classic examples of quaternary ammonium (B1175870) phase transfer catalysts, excel in this role by transporting one of the reactants, usually an anion, from the aqueous phase into the organic phase where the reaction occurs. wiley-vch.deresearchgate.net The catalytic cycle involves the formation of a lipophilic ion pair between the this compound cation and the aqueous-phase anion. This ion pair possesses sufficient solubility in the organic phase to be transported across the phase boundary. mdpi.com Once in the organic phase, the anion is highly reactive due to its reduced hydration shell and can readily react with the organic substrate. Following the reaction, the catalyst cation is regenerated and returns to the aqueous phase to repeat the cycle. wiley-vch.de

The efficiency of this compound salts as phase transfer catalysts is influenced by several factors, including the lipophilicity imparted by the long hexadecyl chain, which enhances its solubility in the organic phase, and the steric accessibility of the positive charge on the nitrogen atom, which influences ion pairing. nih.gov

The mechanism of phase transfer catalysis is complex and can proceed through two primary pathways: the Starks' extraction mechanism, where the catalyst extracts the anion into the bulk organic phase, and the interfacial mechanism, where the reaction occurs at the liquid-liquid interface. wiley-vch.demdpi.com For quaternary ammonium salts like this compound, the reaction kinetics are often governed by the processes occurring at the interface. researchgate.net

A general kinetic model for a solid-liquid PTC reaction can be described as follows:

Scheme 1: Simplified Model of Solid-Liquid Phase Transfer Catalysis

Where Q+ is the quaternary ammonium cation (this compound), X- is its initial anion, M+Y- is the solid reactant, R-Z is the organic substrate, k1 is the equilibrium constant for the ion exchange, and k2 is the second-order rate constant for the nucleophilic substitution in the organic phase.

The rate of reaction is often dependent on the concentration of the active catalyst-anion ion pair, [Q+Y-]org, in the organic phase. rhhz.net

A key function of this compound in PTC is the activation of anions. In the aqueous phase, anions are heavily solvated by water molecules, which stabilizes them and reduces their nucleophilicity. By forming an ion pair with the bulky, lipophilic this compound cation and transferring it to the organic phase, the anion is effectively "naked" or desolvated. wiley-vch.de This desolvation dramatically increases the anion's reactivity and nucleophilicity, enabling it to participate in reactions that would otherwise be extremely slow. nih.gov

This principle of anion activation is widely applied in nucleophilic substitution reactions (SN2). libretexts.orglibretexts.org For instance, the reaction of an alkyl halide (soluble in the organic phase) with an inorganic salt like sodium cyanide or sodium acetate (B1210297) (soluble in the aqueous phase) is a classic example. This compound bromide can be used to transport the cyanide or acetate anion into the organic phase to react with the alkyl halide.

The catalytic performance of this compound can be compared to other quaternary ammonium salts. For example, in the nucleophilic substitution reaction between 4-methylbenzyl chloride and sodium acetate, the reaction rate with a gemini (B1671429) surfactant catalyst was found to be greater than that with conventional single-chain catalysts like hexadecyltrimethylammonium bromide (CTAB), which is structurally similar to this compound bromide. rhhz.net This suggests that while effective, the catalytic efficiency of single-chain quats can sometimes be surpassed by more complex surfactant structures.

The choice of the counter-anion on the catalyst can also influence the selectivity of the reaction, a phenomenon known as anion-dependent selectivity, which stems from the specific interactions between the anion and the catalyst cation at the interface. nih.govnih.gov

Mechanistic Investigations of Interfacial Reaction Kinetics

Role as Surfactant Catalyst in Emulsion and Micellar Catalysis

Beyond its role in classical PTC, the amphiphilic nature of this compound allows it to act as a surfactant catalyst, forming aggregates like micelles in aqueous solutions. nih.govplos.org These micelles create a micro-heterogeneous environment with a hydrophobic core and a hydrophilic interface, which can serve as nanoreactors for chemical reactions. This field is known as micellar catalysis.

The formation of micelles occurs above a specific concentration known as the critical micelle concentration (CMC). Within the micellar core, organic, nonpolar reactants can be solubilized in high concentrations, leading to a significant acceleration of reaction rates compared to the bulk solution. plos.org

Research on the closely related compound, N-hexadecyl-N-methylpyrrolidinium bromide, has shown that in the presence of certain additives like sodium laurate, it can form elongated, worm-like micelles. nih.govplos.org These complex structures exhibit viscoelastic properties and can significantly influence the reaction environment. The catalytic effect in micellar systems arises from several factors:

Concentration effect: The partitioning of reactants into the small volume of the micellar pseudophase leads to a high local concentration.

Medium effect: The micellar core provides a nonpolar environment, which can be more favorable for certain organic reactions than the bulk aqueous phase.

Electrostatic interactions: The charged interface of the micelles can attract or repel reactants and stabilize transition states.

Cryogenic transmission electron microscopy (cryo-TEM) has been used to visualize the formation of these worm-like micellar networks, confirming their existence and providing insight into their structure. nih.govplos.org The rheological properties of these systems are highly dependent on factors such as temperature and the concentration of co-surfactants or salts. nih.gov

Table 1: Rheological Properties of a Worm-like Micellar System (Data based on a similar system with N-hexadecyl-N-methylpyrrolidinium bromide)

| Parameter | Description | Typical Behavior |

| Zero-shear viscosity (η₀) | The viscosity at very low shear rates. | Increases with the formation of entangled micellar networks. |

| Relaxation time (τR) | The time it takes for the stressed micellar network to relax. | Follows the Maxwell model for single exponential stress decay. |

| Storage Modulus (G') | Represents the elastic (solid-like) behavior. | G' > G'' at high frequencies, indicating viscoelastic behavior. |

| Loss Modulus (G'') | Represents the viscous (liquid-like) behavior. | G'' > G' at low frequencies. |

Acid-Base Catalysis in Non-Aqueous and Aqueous Media

There is a lack of significant information in the scientific literature regarding the application of this compound salts as primary acid-base catalysts. While the piperidinium (B107235) moiety has a conjugate acid pKa, and the compound can be part of systems where acid-base reactions occur, its primary catalytic function is not typically described as direct acid-base catalysis in the way that compounds like amines or carboxylic acids are used. nih.govresearchgate.net Its main role remains centered on its properties as a phase transfer agent and a surfactant.

Stereoselective Catalysis mediated by Chiral Derivatives

The direct use of chiral derivatives of this compound for stereoselective catalysis is not widely reported in the literature. However, the principles of asymmetric phase-transfer catalysis provide a strong foundation for the potential of such compounds. Asymmetric PTC utilizes chiral, non-racemic phase-transfer catalysts to induce enantioselectivity in reactions involving prochiral substrates. wiley-vch.denih.gov

The synthesis of chiral quaternary ammonium salts, including those with piperidinium and pyrrolidinium (B1226570) cores, has been achieved using various strategies, often starting from the chiral pool. For instance, chiral pyrrolidinium salts have been synthesized from natural products like (-)-menthol, and other chiral ionic liquids have been prepared from monosaccharides. researchgate.netunirioja.es

If a chiral center were incorporated into the this compound structure, for example, by using a chiral alkyl group derived from a natural product, the resulting catalyst could potentially mediate stereoselective reactions. rsc.orgnih.gov In an asymmetric alkylation, the chiral catalyst would form a diastereomeric ion pair with the enolate of a prochiral substrate. The steric and electronic properties of the chiral catalyst would then direct the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. wiley-vch.de

The development of quantitative structure-activity relationships (QSAR) and quantitative structure-selectivity relationships (QSSR) for other chiral quaternary ammonium catalysts has shown that factors like catalyst accessibility and the three-dimensional steric and electrostatic fields around the cation are crucial for achieving high enantioselectivity. nih.gov These principles would undoubtedly apply to any future development of chiral this compound-based catalysts. While a promising area for future research, the practical application of chiral this compound derivatives in stereoselective catalysis remains to be demonstrated.

Integration in Materials Science and Nanotechnology

Structure-Directing Agent (SDA) in Mesoporous Material Synthesis

Hexadecyl-N-methylpiperidinium bromide is a key ionic liquid surfactant (ILS) employed in the hydrothermal synthesis of mesoporous materials, most notably mesoporous silica (B1680970) nanoparticles (MSNs). researchgate.netmdpi.com These materials are characterized by their high specific surface area and ordered pore structures, making them valuable for applications in catalysis, adsorption, and drug delivery. mdpi.commdpi.com

The primary function of this compound in the synthesis of mesoporous silica is to act as a supramolecular template or structure-directing agent (SDA). researchgate.netacs.org The process relies on a cooperative self-assembly mechanism. In an aqueous solution, the amphiphilic this compound molecules self-assemble into micelles, which are organized aggregates where the hydrophobic tails form the core and the cationic heads are exposed to the aqueous medium. mdpi.com

The templating mechanism for silica nanostructures proceeds through a charged pathway involving electrostatic interactions. researchgate.net The cationic headgroups of the this compound micelles (S+) interact with anionic silicate (B1173343) oligomers (I−), which are formed from a silica precursor like tetraethyl orthosilicate (B98303) (TEOS) under basic conditions. This interaction leads to the formation of a cationic surfactant-anionic silicate (S+I−) composite assembly. researchgate.net As the synthesis proceeds under hydrothermal conditions, the silicate species undergo condensation and polymerization, forming a rigid silica network around the ordered micellar template. researchgate.net Finally, the organic template is removed, typically through calcination or solvent extraction, leaving behind a porous silica structure that is a negative replica of the original micellar arrangement. nih.gov This general templating strategy is also applicable to the synthesis of other metal oxide nanostructures. nih.gov

Pore Size and Structure: The dimensions of the hydrophobic alkyl chain and the nature of the headgroup of the surfactant directly influence the size of the micelles, which in turn dictates the resulting pore diameter of the mesoporous material. researchgate.net For instance, using this compound bromide as the template in an alkaline hydrothermal method results in the formation of mesoporous MCM-41 silica with a highly ordered hexagonal pore structure (space group p6mm). researchgate.netresearchgate.net Research has shown this method can produce materials with pore diameters of approximately 2 nm and high specific surface areas around 850 m²g⁻¹. researchgate.net The addition of swelling agents, like certain hydrocarbons, can further expand the micelle size, leading to larger pores. nih.gov

Morphology and Particle Size: The morphology of the final mesoporous particles can be controlled by varying reaction conditions such as temperature, stirring rate, and the concentration of reactants. mdpi.com Studies using various long-chain alkyl ionic liquids, including this compound bromide, have demonstrated the ability to produce dendritic mesoporous silica nanospheres. researchgate.net The length of the surfactant's alkyl chain has been shown to affect the final average particle size. researchgate.net

Wall Structure: The condensation of the inorganic precursor around the template forms the pore walls. The interaction between the cationic headgroup of the this compound and the inorganic species is crucial for creating a stable and well-defined wall structure. researchgate.net This templating approach leads to materials like MCM-41 with a more ordered pore structure and a larger specific surface area compared to materials synthesized with traditional surfactants. mdpi.com

Table 1: Properties of Mesoporous Silica Synthesized with this compound Bromide

| Material Type | Template | Pore Diameter | Specific Surface Area | Pore Structure | Reference |

|---|---|---|---|---|---|

| Mesoporous Silica (MCM-41) | [C16MPip][Br] | ~2 nm | ~850 m²g⁻¹ | Hexagonal (p6mm) | researchgate.net |

Templating Mechanisms for Silica and Metal Oxide Nanostructures

Stabilizer and Dispersant in Nanoparticle Synthesis and Colloidal Systems

The amphiphilic nature of this compound makes it an effective stabilizer and dispersant for nanoparticles in colloidal systems. connectedpapers.commdpi.com In nanoparticle synthesis, preventing the aggregation of newly formed particles is crucial to maintain their nanoscale properties and ensure a stable dispersion. chalcogen.rojscimedcentral.com

This compound and similar surfactants adsorb onto the surface of nanoparticles. cern.ch The long hexadecyl chain provides a steric barrier, a physical shell that prevents particles from approaching each other too closely due to van der Waals forces. Simultaneously, the charged piperidinium (B107235) headgroup imparts an electrostatic repulsion between particles, further enhancing colloidal stability. This dual mechanism of electrosteric stabilization is highly effective.

These surfactants are used to stabilize a variety of nanoparticles in different solvents. google.com For instance, related N-hexadecyl substituted ionic liquids have been investigated for their ability to stabilize nanoparticles and form stable colloidal dispersions, which are essential for applications like creating conductive transparent film coatings. cern.chscispace.com The efficiency of dispersion can be influenced by the concentration of the stabilizing agent. cern.ch Ionic liquids, in general, are also explored as effective dispersants for complex materials like asphaltene in crude oil, where the alkyl chain length plays a significant role in their performance. researchgate.net

Formation of Polymeric Hybrid Materials and Nanocomposites

This compound is also utilized in the creation of advanced polymeric hybrid materials and nanocomposites. mdpi.com These materials combine the properties of an organic polymer with those of an inorganic nanomaterial, such as silica, to achieve synergistic or novel characteristics. mdpi.comresearchgate.net

In this context, this compound can play a dual role. First, as a structure-directing agent, it templates the formation of an ordered mesoporous silica network, as described previously. Second, its presence can facilitate the integration of polymer chains into this inorganic matrix. This can be achieved through a co-condensation strategy, where the silica precursor and polymer precursors are present simultaneously during the synthesis. The resulting material is a true nanocomposite with the polymer intimately mixed with the silica walls or filling the mesopores. mdpi.com

These polymer-silica hybrid nanocomposites offer a combination of desirable properties: the rigidity, thermal stability, and high surface area of the inorganic silica, coupled with the flexibility, processability, and dielectric properties of the organic polymer. mdpi.com The functionalization of silica with polymers can also enhance surface hydrophobicity. mdpi.com Such composites have attracted significant attention for applications in various fields, including environmental remediation and biotechnology. mdpi.comnih.govrsc.orgresearchgate.net For example, polymer-silica nanocomposites have been developed as efficient adsorbents for heavy metal ions from aqueous solutions. mdpi.com

Development of Functional Coatings and Thin Films

Functional coatings and thin films are critical components in a vast array of technologies, from electronics and optics to protective surfaces. mdpi.comresearchgate.netecmetac.eueuropean-mrs.com The materials synthesized using this compound as a template, particularly mesoporous silica, are promising candidates for the development of advanced coatings.

The high, ordered porosity of these materials can be exploited to create coatings with specific functionalities:

Anti-reflective Coatings: The porous structure can be engineered to have a low refractive index, which is ideal for reducing reflection on optical surfaces like solar panels and lenses.

Sensing Layers: The high surface area allows for the immobilization of a large number of sensing molecules, making these coatings highly sensitive for chemical and biological sensors. mdpi.com

Protective and Low-k Dielectric Films: The porous silica network can serve as a thermally insulating layer or as a low-dielectric-constant (low-k) material in microelectronics, helping to reduce power consumption and signal crosstalk in integrated circuits.

The synthesis of these coatings often involves depositing a silica precursor mixed with the this compound template onto a substrate using techniques like dip-coating or spin-coating, followed by template removal. The ability to control pore structure and orientation relative to the substrate is an active area of research.

Role in Self-Healing and Responsive Material Systems

This compound plays a role in the development of "smart" materials, specifically those that can respond to external stimuli or exhibit self-healing properties. researchgate.netbwise.krmdpi.com

Its function in responsive systems is demonstrated in the formation of pH-switchable wormlike micelles. researchgate.net In aqueous solutions, this compound bromide, in combination with certain organic acids or salts like sodium salicylate (B1505791), can form long, entangled, wormlike micellar structures. researchgate.netrsc.org These systems exhibit high viscoelasticity, behaving like a gel. However, a change in the solution's pH can disrupt the interactions holding the micelles together, causing them to break apart into smaller, spherical micelles. researchgate.netrsc.org This transition results in a dramatic drop in viscosity, turning the gel into a water-like fluid. This pH-triggered, reversible gel-to-sol transition is a hallmark of a responsive material system, with potential applications in areas like controlled release and smart fluids for oil recovery. researchgate.net

While not a direct component in all self-healing systems, the principles of encapsulation and triggered reactions are relevant. Many self-healing polymers incorporate a microencapsulated healing agent and a catalyst within the material's matrix. researchgate.netbwise.krmdpi.comnih.gov When a crack forms, it ruptures the microcapsules, releasing the healing agent, which then reacts with the catalyst to polymerize and repair the damage. researchgate.net The ability of surfactants like this compound to form stable emulsions and capsules could be leveraged in the design of such microencapsulation systems for next-generation self-healing composites.

Applications in Advanced Separation Sciences and Analytical Chemistry

Mobile Phase Additive in Chromatography (HPLC, GC) for Enhanced Separation

While specific, widespread applications of Hexadecyl-N-methylpiperidinium as a mobile phase additive in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are not extensively documented in mainstream literature, the principles of its function can be understood from research on similar ionic liquids (ILs) and cationic surfactants. nih.govresearchgate.net In reversed-phase HPLC (RP-HPLC), ILs are used as additives to the mobile phase to improve the separation of various compounds, particularly those that exhibit poor peak shape or retention on conventional columns. nih.govwelch-us.com

The proposed mechanism for a cationic additive like this compound involves multiple interactions:

Ion-Pairing: The positively charged piperidinium (B107235) headgroup can form ion pairs with acidic analytes that are negatively charged at a given mobile phase pH. This neutralizes the analyte's charge, increasing its retention on a nonpolar stationary phase (like C18) and allowing for better separation from other components.

Silanol (B1196071) Masking: Residual silanol groups on the surface of silica-based stationary phases are often acidic and can cause undesirable interactions with basic analytes, leading to peak tailing and poor resolution. The this compound cation can be adsorbed onto these negatively charged silanol sites, effectively creating a dynamic coating that masks them. This minimizes the unwanted secondary interactions and results in improved peak symmetry for basic compounds.

Micellar Chromatography: Above its critical micelle concentration (CMC), this compound can form micelles in the mobile phase. This introduces a new partitioning mechanism. Analytes can partition between the stationary phase, the bulk mobile phase, and the micellar pseudostationary phase, offering an additional dimension of selectivity that can be manipulated to resolve complex mixtures.

The choice of concentration and the composition of the mobile phase (e.g., pH, organic modifier content) are critical in optimizing these effects for a desired separation. nih.gov While imidazolium-based ILs have been more commonly studied for these purposes, the fundamental properties of this compound suggest its potential for similar applications, offering a different selectivity profile due to its piperidinium structure. researchgate.net

Supporting Electrolyte and Chiral Selector in Capillary Electrophoresis

In the field of Capillary Electrophoresis (CE), this compound and structurally related cationic surfactants serve important functions, primarily in a sub-technique known as Micellar Electrokinetic Chromatography (MEKC). wikipedia.orgfuture4200.com

As a supporting electrolyte , the primary role of this compound is to form micelles, which act as a pseudostationary phase. eurjchem.com In a typical CE setup with a fused-silica capillary, the inner wall has negatively charged silanol groups at neutral or alkaline pH, which generates a strong electroosmotic flow (EOF) towards the cathode. When a cationic surfactant like this compound is added to the background electrolyte (BGE) at a concentration above its CMC, its positively charged headgroups are attracted to the capillary wall. future4200.com This attraction neutralizes and then reverses the surface charge, leading to a reversal of the EOF direction (now flowing towards the anode). This phenomenon is particularly useful for the analysis of acidic compounds, which are negatively charged and would otherwise migrate very slowly against a cathodic EOF. The reversed EOF speeds up their migration towards the anode, shortening analysis times. future4200.com

Neutral analytes, which are not separated in conventional CE, can be resolved with MEKC because they differentially partition between the aqueous BGE and the hydrophobic core of the this compound micelles. wikipedia.org This partitioning mechanism, similar to that in reversed-phase chromatography, allows for the effective separation of uncharged molecules.

As a chiral selector , while this compound itself is not chiral, its structural motif is utilized in the synthesis of chiral selectors. nih.govnih.govresearchgate.net Chiral ionic liquids (CILs) are a class of selectors used in CE to separate enantiomers. nih.gov Research has been conducted on cyclodextrin (B1172386) derivatives functionalized with piperidine (B6355638) moieties. For instance, mono-(6-N-(N-methyl-piperidine)-6-deoxy)-β-CD has been synthesized and studied as a chiral selector in CE. mdpi.com In such a system, the piperidinium part of the molecule provides a site for electrostatic interactions with charged analytes, while the chiral cavity of the cyclodextrin provides the necessary stereospecific interactions (like inclusion complexation) to differentiate between enantiomers. mdpi.com This demonstrates the potential of the piperidinium cation as a component in designing effective chiral selectors for CE applications.

Extraction Reagent in Liquid-Liquid and Solid-Phase Extraction Methodologies

This compound salts have demonstrated significant utility as highly effective reagents in liquid-liquid extraction processes for the selective recovery of precious metals. Specifically, N-hexadecylpiperidinium chloride has been identified as a potent extractant for palladium(II) from hydrochloric acid solutions.

The extraction mechanism is based on anion exchange, where the cationic piperidinium compound in an organic solvent extracts the anionic tetrachloropalladate(II) ([PdCl₄]²⁻) complex from the aqueous acidic phase. Research has shown that using N-hexadecylpiperidinium chloride in toluene (B28343) can achieve an extraction efficiency of nearly 100% for palladium(II) from a 0.1 mol·L⁻¹ HCl solution. The stoichiometry of the extracted species was confirmed to be [(C₁₆H₃₃)(CH₃)NC₅H₁₀]₂[PdCl₄].

The effectiveness of the extraction is dependent on several factors, including the concentrations of the extractant, HCl, and the metal ions, as well as the phase contact time and temperature. The high efficiency and selectivity of this compound-based extractants make them promising candidates for hydrometallurgical processes involving the recovery and purification of palladium from industrial waste solutions and catalyst residues.

| Parameter | Condition | Extraction Efficiency (%) |

| HCl Concentration | 0.1 mol·L⁻¹ | ~100 |

| Extractant | N-hexadecylpiperidinium chloride in toluene | - |

| Target Ion | Palladium(II) | - |

| Mechanism | Anion Exchange | - |

Development of Ion-Selective Electrodes and Potentiometric Sensors

This compound is a suitable candidate for the development of ion-selective electrodes (ISEs) and potentiometric sensors, particularly those based on a liquid or polymer membrane design. wikipedia.orgdwyeromega.com Although specific electrodes using this exact compound are not widely reported, its physicochemical properties align well with the requirements for an ionophore in such sensors. An ISE operates by generating a voltage at the interface between the sensor's membrane and the sample solution, with the voltage being proportional to the activity of a specific target ion. dwyeromega.comlibretexts.org

In a potential application, this compound could be incorporated as the active ion-exchanging component within a hydrophobic membrane, typically made of polyvinyl chloride (PVC). wikipedia.org The long hexadecyl chain imparts the necessary lipophilicity to ensure the compound remains immobilized within the membrane and does not leach into the aqueous sample.

The positively charged quaternary ammonium (B1175870) group would act as a selective anion exchanger. Such an electrode would be designed to be sensitive to large, lipophilic anions. The principle involves the selective partitioning of the target anion from the sample solution into the PVC membrane, where it forms an ion pair with the immobilized this compound cation. This ion-exchange process at the membrane-sample interface generates a potential difference that is measured against a stable reference electrode. The magnitude of this potential is logarithmically related to the concentration (more accurately, the activity) of the target anion in the sample. The selectivity of the electrode would depend on the relative affinity of the piperidinium cation for different anions.

Reagent in Spectrophotometric and Fluorometric Analytical Methods

This compound can serve as an auxiliary reagent in spectrophotometric and fluorometric analysis, primarily through its action as a surfactant. rjptonline.orgnih.gov While not typically a chromogenic or fluorogenic reagent itself, its ability to form micelles in aqueous solutions can significantly influence analytical signals. researchgate.netscirp.org This phenomenon is exploited in a technique known as micelle-sensitized or micelle-stabilized spectrophotometry/fluorometry.

The core principle is the alteration of the microenvironment surrounding an analyte or a dye-analyte complex. When this compound is present above its critical micelle concentration (CMC), it forms aggregates where the hydrophobic hexadecyl tails create a nonpolar core and the cationic piperidinium headgroups form a charged outer surface (the Stern layer). Many organic dyes and metal-ligand complexes used in analytical methods are hydrophobic and can be solubilized within these micellar cores or adsorbed onto their surface.

This sequestration into a micellar microenvironment can lead to several beneficial effects:

Enhanced Sensitivity: The molar absorptivity of a chromogenic complex or the quantum yield of a fluorescent probe can increase dramatically within the confines of a micelle, leading to lower detection limits.

Spectral Shifts: The absorption or emission maxima (λmax) of a molecule can shift (either bathochromic or hypsochromic) upon association with micelles. This can be advantageous for moving an analytical wavelength away from interfering absorbances.

Stabilization: Micelles can stabilize certain colored or fluorescent species that are unstable in a purely aqueous medium, allowing for more robust and reproducible measurements.

Therefore, by adding Hexadey-N-methylpiperidinium to an analytical system, it is possible to modulate and enhance the optical properties of the reaction, leading to improved performance of spectrophotometric and fluorometric assays.

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations of Aggregation Behavior in Various Solvents

Molecular dynamics (MD) simulations are a cornerstone for understanding the dynamic behavior of surfactant systems. These computer simulations model the physical movements of atoms and molecules, allowing researchers to observe complex processes like self-assembly in different solvents over time. For Hexadecyl-N-methylpiperidinium, these simulations reveal how individual molecules aggregate to form larger structures, such as micelles.

One of the methodologies used is dissipative particle dynamics (DPD), a coarse-grained MD simulation technique that allows for the observation of larger systems over longer timescales. rsc.org Studies on N-alkyl-N-methylpiperidinium bromides, including the hexadecyl variant, in the ionic liquid ethylammonium (B1618946) nitrate (B79036) (EAN) have utilized DPD to visualize the entire aggregation process. rsc.org Furthermore, polarizable molecular dynamics simulations have been employed to probe the nanoscale organization of piperidinium-based ionic liquids, highlighting the role of the long alkyl chains in their structural formation. nih.gov

DPD simulations illustrate the evolution of the this compound system from a disordered state to an ordered one. rsc.org The simulation begins with the surfactant (C16PDB) and solvent molecules (EAN) distributed randomly. rsc.org As the simulation progresses, the system's instability leads to the formation of small, irregular spherical structures. rsc.org Ultimately, these smaller aggregates coalesce into a more stable and ordered final structure, demonstrating the process of micelle formation. rsc.org This self-assembly is driven by solvophobic interactions between the surfactant's long hydrocarbon chain and the solvent, a phenomenon analogous to hydrophobic interactions in water. rsc.org The tendency for the long alkyl chains of the piperidinium (B107235) cations to align with each other contributes to the formation of apolar microdomains. nih.gov

Table 1: Thermodynamic Parameters of Micellization for N-Alkyl-N-methylpiperidinium Bromides (CnPDB) in Ethylammonium Nitrate (EAN) This table presents data derived from experimental surface tension measurements, which are often complemented and explained by molecular dynamics simulations.

| Compound | cmc (mol·L⁻¹) | ΔG⁰m (kJ·mol⁻¹) | ΔH⁰m (kJ·mol⁻¹) | ΔS⁰m (J·mol⁻¹·K⁻¹) |

|---|---|---|---|---|

| C12PDB | 0.0650 | -16.1 | -10.9 | 17.4 |

| C14PDB | 0.0173 | -19.3 | -14.8 | 15.1 |

| C16PDB (this compound Bromide) | 0.0049 | -22.5 | -18.9 | 12.1 |

Data sourced from Molecules (2014). rsc.org The negative values for the standard Gibbs free energy of micellization (ΔG⁰m) indicate that the micellization process is spontaneous. The positive values for the standard entropy of micellization (ΔS⁰m) show the process is entropy-driven. rsc.org

At the molecular level, MD simulations reveal key interactions that govern aggregation. The primary driving force is the solvophobic interaction between the C16 alkyl tail and the solvent, which encourages the tails to cluster together, minimizing their contact with the solvent. rsc.org The piperidinium headgroups, being charged, remain on the exterior of the aggregate, interacting with the solvent and the bromide counterions.

Self-Assembly Dynamics and Microstructure Evolution

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. appliedmineralogy.commdpi.com While specific DFT studies for this compound are not widely published, research on analogous quaternary ammonium (B1175870) compounds (QACs) provides significant insight into its likely electronic structure and reactivity. appliedmineralogy.commdpi.com These calculations can determine properties like electrostatic potential distribution, molecular orbital energies, and atomic charges. mdpi.commdpi.com

Table 2: Representative Quantum Chemical Descriptors for Quaternary Ammonium Compounds (QACs) This table illustrates the types of descriptors calculated via DFT that are used to build models correlating molecular structure with activity or properties.

| Descriptor | Description | Significance for this compound |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron orbital; relates to the ability to donate electrons. | Indicates its potential as an electron donor in chemical reactions. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant electron orbital; relates to the ability to accept electrons. | Indicates its potential as an electron acceptor. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | The large separation of the charged head and non-polar tail results in a significant dipole moment, governing solubility and interactions. |

| Polarizability (α) | The ease with which the electron cloud can be distorted by an external electric field. appliedmineralogy.com | The long hexadecyl chain contributes significantly to its high polarizability, affecting van der Waals interactions. appliedmineralogy.com |

| Electrostatic Potential | The potential energy experienced by a positive charge at various points around the molecule. mdpi.com | Reveals a high positive potential around the piperidinium headgroup, which is the primary site for electrostatic interactions. mdpi.com |

Docking Studies and Binding Affinity Predictions with Biological Targets (Non-Clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, as well as the strength of that binding (binding affinity). nih.gov While often used in drug discovery, docking can also be applied in a non-clinical context to understand how molecules like this compound might interact with various surfaces, polymers, or macromolecules.

Studies on similar long-chain ionic liquids, including pyridinium (B92312) and piperidinium derivatives, have used docking to investigate their interactions with proteins like human serum albumin (HSA). researchgate.net These studies reveal that the ionic liquids can bind firmly within protein subdomains, with calculated binding affinities of approximately -6.23 kcal/mol. researchgate.net The binding is typically mediated by a combination of hydrogen bonding and cation-π interactions between the cationic headgroup and amino acid residues of the target. researchgate.net The long alkyl chain contributes through hydrophobic interactions. nih.gov

For this compound, similar docking studies could be performed to predict its binding affinity to non-clinical targets. For example, one could simulate its interaction with the surface of a biomaterial to predict adhesion, or with a synthetic polymer to understand its potential as a plasticizer or compatibilizer. These predictions provide valuable hypotheses for experimental work in materials science and biotechnology.

Table 3: Example Binding Affinities of Ionic Liquids with Human Serum Albumin (HSA) from Docking Studies This table shows results from docking studies on compounds structurally related to this compound, illustrating the typical binding energies observed.

| Ionic Liquid Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Primary Interactions |

|---|---|---|---|

| Imidazolium-based ILs | HSA | ~ -6.23 | Hydrogen bonding, Cation-π interactions researchgate.net |

| Pyridinium-based ILs | HSA | ~ -6.23 | Hydrogen bonding, Cation-π interactions researchgate.net |

| Morpholinium-based ILs | DNA | Not specified | Electrostatic contacts, Groove binding nih.gov |

Monte Carlo Simulations of Interfacial Adsorption and Phase Behavior

Monte Carlo (MC) simulations are another powerful computational method used to study the statistical mechanics of complex systems. nih.gov In the context of surfactants like this compound, MC simulations are particularly useful for investigating their behavior at interfaces, such as the boundary between air and water or oil and water. nih.govumn.edu These simulations can predict how surfactant molecules arrange themselves at an interface and the different phases they might form.

By simulating a system containing this compound and a solvent interface, MC methods can determine the equilibrium interfacial concentration of the surfactant and the corresponding reduction in interfacial tension. nih.gov The simulations provide a molecular picture of the adsorbed monolayer, showing the preferred orientation of the molecules—typically with the charged piperidinium headgroup anchored in the polar phase (e.g., water) and the hydrophobic hexadecyl tail extending into the non-polar phase (e.g., air or oil). umn.edu

Furthermore, MC simulations can be used to construct phase diagrams of these monolayers. researchgate.net These diagrams map out different two-dimensional phases—such as disordered (liquid-expanded) or various ordered (liquid-condensed) structures—as a function of variables like surface pressure and temperature. researchgate.net For example, simulations of Langmuir monolayers of amphiphiles have identified distinct phases, including untilted ordered phases and phases where molecules tilt towards their nearest neighbors, providing a detailed understanding of the rich phase behavior of such systems. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aggregate Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the molecular structure and dynamics of Hexadecyl-N-methylpiperidinium aggregates. grantome.comrsc.org It provides information on the atomic level, revealing details about the local environment of individual nuclei within the surfactant molecules.

Pulsed Field Gradient (PFG) NMR for Diffusion and Micelle Size

Pulsed Field Gradient (PFG) NMR is instrumental in determining the translational motion of molecules in solution. uq.edu.au By measuring the self-diffusion coefficients of this compound monomers and their aggregates, researchers can gain insights into micelle size and the equilibrium between the monomeric and micellar states. nih.govnih.gov The diffusion coefficient is inversely proportional to the hydrodynamic radius of the diffusing species, allowing for the estimation of micelle size. northwestern.edu

Key Research Findings:

PFG-NMR has been used to study the partitioning of surfactants between monomeric and micellar forms in mixed surfactant systems. nih.gov

The technique can be applied to determine the critical micelle concentration (cmc) by observing the change in the diffusion coefficient of the surfactant as a function of its concentration. nih.gov

Studies on similar surfactant systems have shown that PFG-NMR can be used to characterize the size and shape of protein-micelle complexes. uq.edu.au

| Parameter Measured | Technique | Information Obtained | Typical Application |

|---|---|---|---|

| Self-Diffusion Coefficient (D) | PFG-NMR | Translational motion of molecules | Determination of micelle size and aggregation state |

| Hydrodynamic Radius (Rh) | Derived from PFG-NMR data | Effective size of the diffusing species in solution | Characterization of micellar dimensions |

| Critical Micelle Concentration (cmc) | PFG-NMR | Concentration at which micelles begin to form | Understanding the onset of self-assembly |

Solid-State NMR for Ordered Assemblies

Solid-State NMR (ssNMR) provides detailed structural and dynamic information about molecules in non-solution states, such as ordered assemblies, gels, or when bound to surfaces. nih.govrsc.org For this compound, ssNMR can be used to characterize the conformation and packing of the surfactant molecules within these ordered structures. nih.govmdpi.com This technique is particularly valuable for studying systems that are not amenable to solution NMR or X-ray crystallography. nih.gov

Key Research Findings:

ssNMR can resolve individual atomic sites, enabling the determination of high-resolution structures of protein assemblies and fibrils. nih.gov

The technique is sensitive to molecular dynamics over a wide range of timescales, providing insights into the flexibility and motion within ordered assemblies. nih.gov

ssNMR has been successfully applied to study the structure of various self-assembled systems, including viral capsid proteins and membrane proteins. nih.gov

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Nanostructure Analysis

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are complementary techniques used to investigate the nanostructure of materials, including surfactant aggregates. nih.govarxiv.organton-paar.com These methods provide information about the size, shape, and internal structure of particles in the size range of approximately 1 to 100 nanometers. anton-paar.com

SAXS is sensitive to variations in electron density, while SANS probes differences in neutron scattering length density. nih.gov The combined use of SAXS and SANS can provide a more complete picture of the nanostructure, especially for complex systems with core-shell or other intricate morphologies. nih.govmdpi.com

Key Research Findings:

SAXS and SANS are powerful tools for characterizing the shape and size of micelles, vesicles, and other self-assembled structures. nih.gov

These techniques can be used to study the internal structure of aggregates, such as the arrangement of surfactant molecules within a micelle. nih.gov

Time-resolved SAXS/SANS experiments can monitor the evolution of nanostructures during processes like particle formation or aggregation. arxiv.org

| Technique | Probe | Information Obtained | Application to C16MPB |

|---|---|---|---|

| SAXS | X-rays | Electron density variations | Size, shape, and overall structure of aggregates |

| SANS | Neutrons | Neutron scattering length density variations | Internal structure and contrast variation studies |